molecular formula C18H17Cl2NO5 B1666391 Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester CAS No. 78235-72-0

Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester

Cat. No.: B1666391
CAS No.: 78235-72-0
M. Wt: 398.2 g/mol
InChI Key: KWDSYQYCWWCCAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-49816 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly available .

Industrial Production Methods

Industrial production methods for A-49816 are also proprietary. it is known that the compound is available in various forms, including A-49816 hydrochloride .

Chemical Reactions Analysis

Types of Reactions

A-49816 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of A-49816 include oxidizing agents, reducing agents, and halogenating agents. The specific conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from the reactions of A-49816 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

A-49816 is widely used in scientific research due to its high-ceiling diuretic properties. Its applications include:

    Chemistry: A-49816 is used as a reference compound in various chemical studies.

    Biology: The compound is used to study the effects of diuretics on biological systems.

    Medicine: A-49816 is used in preclinical studies to investigate its potential therapeutic effects.

    Industry: The compound is used in the development of new diuretic drugs.

Mechanism of Action

A-49816 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine production. This mechanism involves the modulation of specific molecular targets and pathways, including ion channels and transporters .

Comparison with Similar Compounds

Properties

CAS No.

78235-72-0

Molecular Formula

C18H17Cl2NO5

Molecular Weight

398.2 g/mol

IUPAC Name

ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate

InChI

InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3

InChI Key

KWDSYQYCWWCCAV-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl

Appearance

Solid powder

78235-72-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester
A 49816
A-49816
acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
Reactant of Route 2
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Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
Reactant of Route 3
Reactant of Route 3
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
Reactant of Route 4
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
Reactant of Route 5
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
Reactant of Route 6
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester

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